Ethyl 3-ethoxyacrylate
Overview
Description
Ethyl 3-ethoxyacrylate, also known as 3-ethoxy-2-propenoic acid ethyl ester, is a colorless liquid organic compound. It is widely used as a chemical intermediate in various industries, including pharmaceuticals, pesticides, and polymer materials. Its unique structure and properties make it a valuable building block in organic synthesis and an intermediate compound in producing complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Method One: Using ethyl acrylate and ethanol as raw materials, ethyl 3-ethoxyacrylate and 3,3-diethoxypropionic acid ethyl ester are synthesized with palladium chloride as a catalyst. The latter can be further cracked to obtain this compound.
Method Two: Sodium 3-ethoxy-2-propanoate and bromoethane are used as starting materials. This compound is synthesized under solvent-free conditions using PEG400 as a catalyst.
Method Three: Vinyl ether is added dropwise to trichloroacetyl chloride, followed by the addition of an organic base and ethanol.
Industrial Production Methods
The industrial production of this compound typically involves the use of ethyl acrylate and ethanol with palladium chloride as a catalyst. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxyacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: Involves the substitution of the ethoxy group with other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Polymerization: Can undergo polymerization reactions to form polymers used in coatings and adhesives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium 3-ethoxy-2-propanoate and bromoethane under solvent-free conditions with PEG400 as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted ethyl 3-ethoxyacrylates.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Ethyl 3-ethoxyacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the production of drugs such as levofloxacin, ciprofloxacin hydrochloride, and cefprozil.
Industry: Applied in the production of adhesives, coatings, and resins due to its resilient properties.
Mechanism of Action
Ethyl 3-ethoxyacrylate exerts its effects through various molecular targets and pathways:
Nucleophilic Substitution: The ethoxy group is replaced by other nucleophiles, leading to the formation of new compounds.
Polymerization: The compound undergoes polymerization to form long-chain polymers used in industrial applications.
Comparison with Similar Compounds
Ethyl 3-ethoxyacrylate can be compared with other similar compounds such as:
Methyl trans-3-methoxyacrylate: Similar in structure but has a methoxy group instead of an ethoxy group.
Ethyl 3-methoxyacrylate: Similar but with a methoxy group instead of an ethoxy group.
Ethyl 3-ethoxy-2-propenoate: Another name for this compound, highlighting its structural similarity.
This compound stands out due to its unique combination of ethoxy and acrylate groups, making it versatile and valuable in various applications.
Properties
IUPAC Name |
ethyl (E)-3-ethoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFPVUDTFABDH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301798 | |
Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5941-55-9, 1001-26-9 | |
Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5941-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3 ethyoxy-2-propenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-ethoxyacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3 ETHYOXY-2-PROPENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT67QB527H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Ethyl 3-ethoxyacrylate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It acts as a three-carbon electrophile, participating in various reactions. For example, it's utilized in the synthesis of heterocycles [, ], β-ketoesters through Mizoroki–Heck reactions [, ], and even in nucleoside synthesis [].
Q2: Can you provide an example of this compound's role in heterocycle synthesis?
A2: Certainly. Research demonstrates its use in synthesizing bisbenzothieno[3,2-b:2',3'-e]pyridines. Reacting potassium 3-aminobenzo[b]thiophene-2-carboxylate with this compound in acetic acid yields ethyl 2-(6,12-dihydro-bis[1]benzothieno[3,2-b:2',3'-e]pyridin-6-yl)acetate as the main product [].
Q3: Are there any examples of this compound being used in the synthesis of pharmaceutical compounds?
A3: Yes, this compound plays a key role in the synthesis of Levofloxacin, an antibiotic. The process involves reacting it with (2,3,4,5) fluorobenzoic chloride, followed by several steps including amination, cyclization, hydrolysis, and condensation [].
Q4: What are the physical properties of this compound?
A4: this compound is a colorless liquid with a sweet smell. Its physical properties include:
- Boiling point: 195–196 °C at standard pressure and 85.5–86.5 °C at 19 mmHg []
- Density: 0.993–0.998 g cm−3 []
- Refractive index: 1.444–1.448 []
Q5: Are there any safety concerns associated with handling this compound?
A5: this compound should be handled with caution. It is a slight lachrymator and irritant, necessitating the use of a fume hood during handling [].
Q6: What is known about the stability of this compound?
A6: this compound is typically stabilized with 0.01% hydroquinone monomethyl ether and should be stored at 0–4 °C to maintain its quality [].
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